molecular formula C13H26N2O2 B592262 Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate CAS No. 896103-62-1

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No. B592262
M. Wt: 242.363
InChI Key: PAWONGOVVNXTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of N-Boc piperazine .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate and its derivatives involves the use of specific precursor chemicals . These compounds serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific conformation based on its structural components .


Chemical Reactions Analysis

This compound, being a derivative of N-Boc piperazine, can be used in the synthesis of several novel organic compounds . The exact chemical reactions it undergoes would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Application Summary: This compound has been used in the synthesis of derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2). These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
  • Results: The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Key Intermediate in Vandetanib Synthesis

  • Application Summary: Tert-butyl 4- ((2-methoxy-4- (methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (1) is the key intermediate of Vandetanib, a medication used to treat certain types of cancer .
  • Methods of Application: It was synthesized from piperidin-4-ylmethanol (2) through three steps including acylation, sulfonation and substitution .
  • Results: The successful synthesis of Vandetanib, a medication used to treat certain types of cancer .

Precursor in Illicit Fentanyl Manufacture

  • Application Summary: This compound is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid that is a major contributor to the opioid crisis in North America .
  • Results: The United Nations Office on Drugs and Crime (UNODC) has placed this compound under international control to prevent its diversion from licit industry and to facilitate international collaboration in its regulation .

Laboratory Research Purposes

  • Application Summary: This compound is primarily used for laboratory research purposes .
  • Methods of Application: The specific methods of application can vary widely depending on the research context. It’s used as a building block in the synthesis of a variety of other compounds .
  • Results: The results or outcomes obtained can also vary widely depending on the specific research context .

Precursor in Illicit Fentanyl Manufacture

  • Application Summary: This compound is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid that is a major contributor to the opioid crisis in North America .
  • Results: The United Nations Office on Drugs and Crime (UNODC) has placed this compound under international control to prevent its diversion from licit industry and to facilitate international collaboration in its regulation .

Laboratory Research Purposes

  • Application Summary: This compound is primarily used for laboratory research purposes .
  • Methods of Application: The specific methods of application can vary widely depending on the research context. It’s used as a building block in the synthesis of a variety of other compounds .
  • Results: The results or outcomes obtained can also vary widely depending on the specific research context .

properties

IUPAC Name

tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWONGOVVNXTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676523
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

CAS RN

896103-62-1
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.0 g, 4.38 mmol) was dissolved in DCM (40 ml) and treated with 36.5% formaldehyde solution (326 μl, 4.38 mmol) followed by acetic acid (1 drop). The reaction mixture was stirred for 20 mins and treated with sodium triacetoxyborohydride (93 mg, 0.438 mmol). The resulting mixture was stirred at ambient temperature for 16 hrs and quenched with 2M NaOH (40 ml). The mixture was extracted with DCM (2×100 ml) and the combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate as an oil;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step Two
Quantity
93 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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